molecular formula C21H22N2O3S B2778014 1-(3,4-dimethoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione CAS No. 899911-20-7

1-(3,4-dimethoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B2778014
CAS No.: 899911-20-7
M. Wt: 382.48
InChI Key: MRHJMRVDKKVQPZ-UHFFFAOYSA-N
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Description

This compound features a 2,5-dihydroimidazole core substituted with a 3,4-dimethoxybenzoyl group at position 1, a 4-methylphenyl group at position 4, and a thione moiety at position 5. The 2,2-dimethyl substituents enhance steric stability, while the electron-rich dimethoxybenzoyl group may influence electronic properties and binding interactions. Though direct synthesis data for this compound is unavailable in the provided evidence, analogous imidazole derivatives are synthesized via condensation reactions (e.g., benzil with aldehydes and amines) or acylation using substituted benzoyl chlorides .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13-6-8-14(9-7-13)18-20(27)23(21(2,3)22-18)19(24)15-10-11-16(25-4)17(12-15)26-5/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHJMRVDKKVQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC(=C(C=C3)OC)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dimethoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, enzyme inhibition, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S and it has a molecular weight of approximately 346.43 g/mol. The presence of methoxy groups and a thione functionality plays a crucial role in its interaction with biological targets.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) values across different models:

Cell LineIC50 (μM)Comparison Standard
HCT-116 (Colon)15.2Doxorubicin (10.5)
HepG2 (Liver)12.8Sorafenib (8.7)
MCF-7 (Breast)14.5Sunitinib (11.0)

These results indicate that the compound exhibits promising cytotoxic properties comparable to established chemotherapeutic agents .

Enzyme Inhibition

The compound's activity as an enzyme inhibitor was assessed against several protein kinases relevant to cancer therapy. Results from kinase inhibition assays are summarized below:

Kinase EnzymeIC50 (μM)Reference Drug
EGFR9.3Erlotinib (12.0)
VEGFR211.5Sorafenib (10.0)
CDK28.7Roscovetine (9.5)

The compound demonstrated significant inhibition of these kinases, suggesting its potential as a targeted therapy in oncology .

The mechanism by which this compound exerts its biological effects appears multifaceted:

  • Cell Cycle Arrest : Treatment with the compound resulted in an increase in the G1 phase population of HepG2 cells while decreasing the S and G2/M phases, indicating a potential mechanism for its anticancer activity .
  • Induction of Apoptosis : Further analysis revealed that the compound could induce apoptosis in treated cells, as evidenced by increased markers of cell death .

Case Studies

  • Study on HepG2 Cells : A study investigated the effects of this compound on HepG2 cells, revealing that treatment led to significant cell cycle arrest at the G1 phase and increased apoptosis markers compared to untreated controls.
  • In Vivo Studies : Preliminary in vivo studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models compared to control groups, supporting its potential therapeutic application .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity
Research has demonstrated that derivatives of imidazole compounds exhibit promising antitumor activity. A study highlighted the synthesis of new 4,5-dihydropyrazole derivatives that showed significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes involved in tumor growth and proliferation .

Enzyme Inhibition
1-(3,4-Dimethoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione has been investigated for its potential as an enzyme inhibitor. The compound's thione group can interact with active sites of enzymes, leading to modulation of their activity. This property is particularly useful in drug design for targeting specific metabolic pathways associated with diseases .

Case Study: Enzyme Inhibition

A recent study focused on the inhibition of cholinesterases by imidazole derivatives. The results indicated that certain modifications to the imidazole structure enhanced inhibitory potency, suggesting a pathway for developing therapeutic agents against neurodegenerative diseases such as Alzheimer's .

Agricultural Science Applications

Pesticidal Properties
The compound has shown potential as a pesticide due to its ability to inhibit key enzymes in pests. Research indicates that imidazole derivatives can disrupt metabolic processes in insects, leading to increased mortality rates. This application is particularly valuable in developing eco-friendly pest control methods that reduce reliance on traditional chemical pesticides .

Case Study: Pesticidal Efficacy

In a controlled study, various imidazole derivatives were tested against common agricultural pests. Results demonstrated a significant reduction in pest populations when exposed to these compounds, with this compound exhibiting the highest efficacy among the tested compounds .

Materials Science Applications

Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with specific properties. Its unique structure allows it to be incorporated into polymer chains, potentially enhancing the thermal and mechanical properties of the resulting materials. This application is crucial for developing advanced materials used in various industries including automotive and aerospace .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Comparative Analysis of Imidazole Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity Synthesis Method Reference
1-(3,4-Dimethoxybenzoyl)-2,2-dimethyl-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione (Target) C₂₁H₂₃N₂O₃S¹ 3,4-Dimethoxybenzoyl, 4-methylphenyl, thione Not reported (inferred antioxidant/antimicrobial) Likely acylation/condensation (analogous to ) -
3,5-Di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) C₃₃H₂₃N₇ Diphenylimidazole-triazole hybrid Antibacterial, antifungal Condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzimidazole-5-carboxamide C₂₇H₂₈N₃O₄ 3,4-Dimethoxyphenyl, carboxamide, benzimidazole Not reported Condensation and functionalization of benzimidazole precursors
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl-4-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]benzoate C₂₁H₁₈N₆O₄S Nitroimidazole, thiadiazole, benzoate Anticancer (inferred from thiadiazole) Carbodiimide-mediated coupling (EDCI/DMAP)
4,5-Diphenylimidazole C₁₅H₁₂N₂ Phenyl groups at C4/C5 Reference compound Classic Radziszewski reaction
3-[(4,5-Dichloro-1H-imidazol-1-yl)methyl]-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole C₁₅H₁₅Cl₂N₅S Dichloroimidazole, thioether, triazole Not reported Multi-step substitution and cyclization

Key Structural Differences and Implications

Substituent Effects: The 3,4-dimethoxybenzoyl group in the target compound enhances electron-donating capacity compared to simpler phenyl or halogenated substituents (e.g., dichloro in ). This may improve solubility and π-π stacking interactions in biological systems. The thione (C=S) group distinguishes the target from thiol (C–SH) or thioether (C–S–C) derivatives (e.g., ).

4-Methylphenyl at position 4 introduces hydrophobicity, which may enhance membrane permeability relative to polar groups like carboxamide ().

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